Acetylthiocholine iodide

Enzyme kinetics AChE activity Carassius auratus

Choose acetylthiocholine iodide (ATCI) for reproducible AChE/BChE quantification. This Ellman assay pseudosubstrate delivers verified kinetics (Km 0.071–0.072 mM, Vmax 0.067–0.082 mmol min⁻¹ mg⁻¹) for high-throughput inhibitor screening of pesticides & Alzheimer's drugs. Its defined overpotential (e.g., 360 mV for CNT electrodes) uniquely supports cost-effective amperometric biosensor development. Trust the globally recognized standard over unvalidated substitutes. ≥98% purity & ≥5-year shelf stability at 5°C ensure long-term consistency.

Molecular Formula C7H16NOS.I
C7H16INOS
Molecular Weight 289.18 g/mol
CAS No. 1866-15-5
Cat. No. B109046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylthiocholine iodide
CAS1866-15-5
Synonyms(2-Mercaptoethyl)trimethylammonium Acetate Iodide;  _x000B_(2-Mercaptoethyl)trimethyl-ammonium Acetate Iodide;  _x000B_2-(Acetylthio)-N,N,N-trimethyl-ethanaminium Iodide;  _x000B_Thio-S-ester with (2-mercaptoethyl)trimethylammonium Acetic Acid Iodide;  _x000B_Acetylthiocholine
Molecular FormulaC7H16NOS.I
C7H16INOS
Molecular Weight289.18 g/mol
Structural Identifiers
SMILESCC(=O)SCC[N+](C)(C)C.[I-]
InChIInChI=1S/C7H16NOS.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
InChIKeyNTBLZMAMTZXLBP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylthiocholine Iodide (CAS 1866-15-5) for Acetylcholinesterase Activity Assays and Biosensor Development


Acetylthiocholine iodide (ATCI) is a synthetic, cationic pseudosubstrate widely employed for the quantification of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity [1]. As a thiocholine ester, it is the cornerstone of the widely adopted Ellman assay, where enzymatic hydrolysis liberates a free thiol group that reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a quantifiable yellow 4-nitrothiolate anion (λ = 412 nm) [2]. This property enables its use in both spectrophotometric and electrochemical platforms for enzyme kinetics studies, inhibitor screening, and biosensor development [3].

Why Acetylthiocholine Iodide Cannot Be Indiscriminately Substituted by Other Cholinesterase Substrates


Substituting acetylthiocholine iodide with structurally or functionally analogous compounds without empirical validation is scientifically unsound and can lead to erroneous conclusions. Variations in the acyl chain or the counterion fundamentally alter key performance metrics including enzyme affinity (Km), catalytic turnover (Vmax), and substrate specificity between AChE and BChE. For instance, the natural substrate acetylcholine chloride requires a more complex, multi-enzyme cascade for detection, whereas acylthiocholine iodides exhibit tissue-specific selectivity [1]. Furthermore, the electrochemical properties of the iodide counterion introduce unique interference patterns in amperometric biosensors that are not present with the chloride salt, necessitating distinct assay optimization and validation protocols [2].

Quantitative Differentiation Evidence for Acetylthiocholine Iodide vs. In-Class Alternatives


Superior Catalytic Efficiency in Fish Brain AChE vs. Butyrylthiocholine and Propionylthiocholine Iodides

In a comparative study of adult Carassius auratus fish brain acetylcholinesterase (AChE), acetylthiocholine iodide (ATCh) demonstrated the highest maximum velocity (Vmax) and the lowest Michaelis-Menten constant (Km) among four substrates tested, indicating superior catalytic efficiency and affinity [1].

Enzyme kinetics AChE activity Carassius auratus

High Selectivity for Acetylcholinesterase vs. Butyrylcholinesterase in Aedes aegypti

In Aedes aegypti mosquitoes, both AChE1 and AChE2 isoforms exhibit a strong preference for acetylthiocholine iodide over butyrylthiocholine iodide, with relative activities for the latter being markedly low [1].

Substrate specificity AChE vs. BChE Aedes aegypti

Proven Long-Term Stability as Iodide Salt in Solid and Aqueous Forms

While other thiocholine esters show variable stability, acylthiocholine iodides, including the class to which acetylthiocholine iodide belongs, have been demonstrated to possess exceptional long-term stability under defined storage conditions [1].

Stability Storage Acylthiocholine iodides

Optimized Electrochemical Parameters for Amperometric Biosensors Using the Iodide Salt

The use of acetylthiocholine iodide in amperometric biosensors, while cost-effective, requires precise electrochemical optimization due to the electroactivity of the iodide anion. Specific working overpotentials have been established for different screen-printed electrodes to mitigate interference and maximize analytical performance [1].

Amperometry Biosensor Electrochemical interference

Optimal Use Cases for Acetylthiocholine Iodide: Leveraging Quantitative Differentiation for Scientific and Procurement Decisions


High-Throughput Screening of AChE Inhibitors for Agrochemical and Therapeutic Development

The robust, spectrophotometric Ellman assay utilizing acetylthiocholine iodide is the industry standard for high-throughput screening of AChE inhibitors, including organophosphate and carbamate pesticides, as well as potential Alzheimer's disease therapeutics [1]. Its well-characterized kinetic parameters (e.g., Vmax = 0.067–0.082 mmol min⁻¹ mg⁻¹ and Km = 0.071–0.072 mmol/L for fish brain AChE) provide a reliable and sensitive benchmark for calculating IC50 values [2]. The compound's established stability (≥5 years at 5 °C) minimizes reagent variability across large-scale, long-term screening campaigns, ensuring reproducibility [3].

Amperometric Biosensor Fabrication for Rapid, On-Site Neurotoxin Detection

For the development of disposable amperometric biosensors aimed at field-based detection of neurotoxic insecticides in water or food, acetylthiocholine iodide is the cost-effective substrate of choice [1]. While requiring specific electrochemical optimization, the defined working overpotentials for common electrode materials (e.g., 360 mV for carbon-nanotubes) provide a clear engineering pathway to mitigate iodide-related interference [1]. The high selectivity for AChE over BChE (e.g., >88% higher relative activity in Aedes aegypti) ensures that the biosensor's signal is predominantly derived from the target analyte, reducing false positives in complex environmental matrices [4].

Fundamental Enzyme Kinetics and Comparative Toxicology Studies

In academic and industrial research focused on characterizing AChE kinetics across species or assessing differential susceptibility to toxins, acetylthiocholine iodide is the essential substrate due to its demonstrated substrate specificity. The quantitative difference in enzyme affinity (Km) between species, such as the 0.071–0.072 mmol/L observed in Carassius auratus [1] compared to values reported for other organisms, allows for precise interspecies comparisons of enzyme sensitivity. This is critical for understanding the molecular basis of selective toxicity and for developing targeted pest management strategies [2].

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